molecular formula C17H26N2O4 B2650724 N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide CAS No. 1421530-38-2

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2650724
CAS No.: 1421530-38-2
M. Wt: 322.405
InChI Key: YWMDBDVFLBAZMA-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide is a chemical compound of significant interest in pharmaceutical and neuropharmacological research. This acetamide derivative features a complex structure that includes a piperidine ring system, a motif commonly found in bioactive molecules targeting the central nervous system . The structure is synthetically refined with methoxyethyl and methoxyphenoxy functional groups, which can influence the compound's solubility, bioavailability, and binding affinity to biological targets. Compounds with similar piperidine-acetamide structures have been extensively investigated as potent and selective ligands for various neuroreceptors . For instance, research on analogous molecules has demonstrated potential as inverse agonists for serotonin receptors, indicating its value in probing signaling pathways relevant to neurological and psychiatric conditions . The presence of the methoxyphenoxy moiety further suggests potential parallels to other analgesic and antipyretic compounds in research settings, underscoring its utility in exploratory medicinal chemistry . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets should be consulted before use. For comprehensive handling and storage information, please contact our support team.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-14(8-10-19)18-17(20)13-23-16-6-4-3-5-15(16)22-2/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMDBDVFLBAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with a methoxyethyl group under controlled conditions.

    Introduction of the Acetamide Moiety: The acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

    Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the acetamide-substituted piperidine ring using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Fentanyl Family

Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
  • Molecular Formula : C₂₂H₂₈N₂O₂
  • Molecular Weight : 352.5 g/mol
  • Key Features :
    • Piperidine substituted with a phenylethyl group (enhances μ-opioid receptor binding).
    • Methoxyacetamide linked to a phenyl group.
  • Pharmacology : A potent synthetic opioid agonist with high affinity for μ-opioid receptors. Detected in forensic analyses due to illicit use .
  • Regulatory Status : Controlled under international drug conventions .
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
  • Molecular Formula : C₂₂H₂₇FN₂O₂
  • Molecular Weight : 370.47 g/mol (base), 388.9 g/mol (HCl salt)
  • Key Features :
    • 2-Fluorophenyl group enhances receptor binding specificity.
    • Phenylethyl substituent on piperidine.
  • Pharmacology : Higher potency than fentanyl due to fluorination, which improves lipid membrane penetration. Associated with overdose cases in forensic reports .

Comparison with Target Compound :

  • Structural Differences : The target compound replaces the phenylethyl group (common in fentanyl analogs) with a 2-methoxyethyl group and lacks fluorination on the aromatic ring.

Thiadiazole Derivatives ()

Compounds such as 5k (2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) and 5m (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide) share the 2-methoxyphenoxyacetamide moiety but incorporate a thiadiazole ring instead of piperidine.

Compound ID Substituent on Thiadiazole Melting Point (°C) Yield (%)
5k Methylthio 135–136 72
5m Benzylthio 135–136 85

Key Differences :

  • Pharmacological Profile : Thiadiazole derivatives are less likely to exhibit opioid activity and may target other receptors (e.g., antimicrobial or anticancer targets).
  • Synthetic Accessibility : Higher yields (e.g., 85% for 5m) suggest efficient synthesis routes for thiadiazole analogs compared to piperidine-based compounds .

Piperidine-Based Acetamides with Varied Substituents

2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide ()
  • Molecular Formula : C₂₅H₃₀FN₃O₄
  • Key Features :
    • Fluorobenzoyl and 2-methylphenyl groups enhance steric bulk.
    • 2-Methoxyethyl chain improves solubility.
  • Applications : Investigated in preclinical studies for CNS disorders due to dual targeting (opioid and possibly NMDA receptors) .
AG023PSY (2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide)
  • Molecular Formula : C₂₁H₂₆N₂O₂
  • Molecular Weight : 338.44 g/mol
  • Hazards : Classified as acutely toxic (oral, H302) and irritating to skin/eyes (H315, H319) .

Comparison with Target Compound :

  • The target compound’s 2-methoxyethyl group may reduce toxicity compared to AG023PSY’s ethylphenoxy group, but this requires empirical validation.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-(2-methoxyphenoxy)acetamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O4C_{18}H_{28}N_{2}O_{4}, with a molecular weight of approximately 336.4 g/mol. The compound features a piperidine ring, methoxy groups, and an acetamide moiety, which contribute to its unique chemical properties and biological interactions .

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For instance, derivatives of piperidine have been shown to influence central nervous system (CNS) activities, potentially acting as analgesics or anxiolytics. The presence of methoxy groups may enhance lipophilicity, facilitating better blood-brain barrier penetration and improving bioavailability.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have demonstrated promising results in preclinical trials:

  • CNS Activity : A study on similar piperidine derivatives indicated their efficacy in reducing anxiety-like behaviors in rodent models, suggesting that this compound may have anxiolytic properties.
  • Antidepressant Effects : Another investigation into piperidine-based compounds revealed potential antidepressant effects through serotonin receptor modulation.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Intermediate : Reaction of 4-piperidone with 2-methoxyethylamine.
  • Acetamide Formation : Subsequent reaction with 2-(2-methoxyphenoxy)acetic acid chloride under controlled conditions.

These methods highlight the importance of optimizing reaction conditions (temperature, solvent choice) to enhance yield and purity .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(piperidin-4-yl)pyridine-2-carboxamideLacks methoxyethyl groupVaries; potential CNS activity
2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamideContains benzamide groupPotential analgesic effects
N-[1-(2-hydroxyethyl)piperidin-4-yl]benzamideHydroxyethyl group instead of methoxyethylDifferent pharmacological profile

The unique combination of methoxy groups and the piperidine ring in this compound distinguishes it from these analogs, potentially leading to unique biological properties .

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